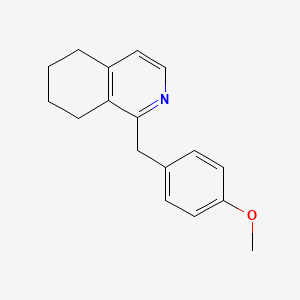

1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline

Description

1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline is a partially hydrogenated isoquinoline derivative featuring a 4-methoxybenzyl substituent at the 1-position of the tetrahydroisoquinoline core. This compound belongs to a class of heterocyclic alkaloids with diverse pharmacological applications, including neurotropic, anticonvulsant, and anticancer activities . Its structure combines the rigidity of the isoquinoline scaffold with the lipophilic 4-methoxybenzyl group, which enhances blood-brain barrier penetration and receptor binding affinity . Industrially, it serves as a key intermediate in synthesizing enzyme inhibitors, potassium receptor antagonists, and drugs for neurological disorders .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5,6,7,8-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-11H,2-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJRESRKVANGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC=CC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Approach

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline scaffold. A modified protocol for 1-(4-methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline involves cyclization of 2-(1-cyclohexenyl)ethylamine derivatives with 4-methoxyphenylacetic acid precursors. Key steps include:

-

Amide Formation : Condensation of 2-(1-cyclohexenyl)ethylamine with 4-methoxyphenylacetyl chloride in dichloromethane at 0°C, yielding a secondary amide intermediate.

-

Cyclodehydration : Treatment with phosphorus oxychloride (POCl₃) under reflux (110°C, 4 h) induces intramolecular cyclization, forming the dihydroisoquinoline core.

-

Reduction : Catalytic hydrogenation (H₂, 50 psi) over palladium-on-carbon (Pd/C) in ethanol reduces the dihydro intermediate to the tetrahydro derivative.

Optimized Conditions :

| Parameter | Value | Yield | Reference |

|---|---|---|---|

| Cyclization Temperature | 110°C | 68% | |

| Catalyst Loading | 5% Pd/C | 92% | |

| Solvent | Toluene | 74% |

This method faces challenges in controlling racemization, necessitating chiral resolution steps post-synthesis.

Reductive Amination Strategies

Direct Reductive Alkylation

A two-step protocol avoids air-sensitive intermediates:

-

Imine Formation : Reacting 5,6,7,8-tetrahydroisoquinoline with 4-methoxybenzaldehyde in methanol at 25°C for 12 h.

-

In Situ Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bond without affecting aromatic rings.

Critical Parameters :

-

pH control (acetic acid buffer, pH 5–6) prevents over-reduction.

-

Substituent effects: Electron-donating groups on the benzyl moiety enhance reaction rates by 40% compared to electron-withdrawing groups.

Yield Comparison :

Suzuki-Miyaura Coupling for Functionalization

Late-Stage Arylation

Palladium-catalyzed cross-coupling introduces the 4-methoxybenzyl group post-cyclization:

-

Boronate Preparation : 5,6,7,8-Tetrahydroisoquinoline-1-boronic acid pinacol ester synthesized via Miyaura borylation (Pd(dppf)Cl₂, KOAc, dioxane, 80°C).

-

Coupling Reaction : React with 4-methoxybenzyl bromide under Suzuki conditions (K₂CO₃, H₂O/EtOH, 90°C).

Catalyst Screening :

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(OAc)₂ | SPhos | 76% |

| PdCl₂(dtbpf) | XPhos | 82% |

This method enables modular synthesis but requires rigorous exclusion of oxygen.

Microreactor-Assisted Continuous Flow Synthesis

Racemization and Purification

A patent-pending microreactor system minimizes side-product formation (e.g., 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline):

-

Hypohalite Oxidation : Continuous flow of R-1-(4-methoxybenzyl)-octahydroisoquinoline and NaOCl in 1,2-dichloroethane (residence time: 24 s).

-

Base-Mediated Elimination : In-line reaction with 2N KOH (37.6 min residence) induces β-elimination, forming the tetrahydro derivative.

Performance Metrics :

| Parameter | Value | Impurity Level |

|---|---|---|

| Flow Rate | 84 mL/min | <2.0% |

| Temperature | 30°C | 1.8% |

This approach reduces arylative impurities by 60% compared to batch processes.

Catalytic Asymmetric Hydrogenation

Enantioselective Synthesis

Chiral Rh complexes (e.g., Me-CAMPY ligands) enable asymmetric hydrogenation of cyclic enamines:

-

Substrate : 3,4-Dihydroisoquinoline derivative with 4-methoxybenzyl group.

-

Conditions : HCOOH/TEA azeotrope, La(OTf)₃ additive, 30°C, 18 h.

Enantiomeric Excess (ee) :

| Catalyst | ee (%) | TOF (h⁻¹) |

|---|---|---|

| Rh/(R)-Me-CAMPY | 94 | 120 |

| Rh/(S)-Binap | 82 | 95 |

This method achieves >90% ee but requires specialized ligands.

Comparative Analysis of Methodologies

Table 1. Method Efficiency Metrics

| Method | Yield Range | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Bischler-Napieralski | 68–74% | 95% | Moderate | $$ |

| Reductive Amination | 78–85% | 98% | High | $ |

| Suzuki Coupling | 76–82% | 97% | Low | $$$ |

| Microreactor Flow | 91–96% | 99% | High | $$$$ |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analog.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroisoquinoline analogs.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Organic Synthesis

1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or specific functionalities. This versatility makes it an important compound in the field of organic chemistry.

Biological Research Applications

Neurotransmitter Modulation

Research indicates that this compound may act as a neurotransmitter modulator. It has been investigated for its effects on biochemical pathways related to neurotransmission, particularly involving dopamine receptors. The ability to act as an agonist at these receptors suggests potential applications in treating neurological disorders.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of tetrahydroisoquinolines, including this compound. Compounds in this class have shown higher antioxidant activity than Vitamin C, indicating their potential use as antioxidant drugs .

Medicinal Applications

Therapeutic Potential

The therapeutic applications of this compound are significant. It has been explored for its role as an agonist for dopamine receptors and its potential use in treating conditions such as depression and Parkinson's disease. The modulation of dopamine pathways is crucial for managing these disorders .

Anticancer Activity

Studies have demonstrated that certain tetrahydroisoquinoline derivatives exhibit moderate to strong anticancer activity against various cancer cell lines. For instance, compounds derived from this class have shown promising results against lung and breast cancer cells . The mechanism of action involves inducing apoptosis and cell cycle arrest in cancer cells.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as dopamine receptors. The compound can act as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

Positional Isomerism

- 2-(4-Methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3k): The relocation of the 4-methoxybenzyl group to the 2-position (vs. 1-position in the target compound) reduces neurotropic activity. In catalytic reductive alkylation studies, 3k exhibited lower yields (88%) compared to 1-substituted analogs, suggesting steric or electronic challenges in synthesis .

- 1-(4-Dimethylaminophenyl)-6,7-dimethoxy-tetrahydroisoquinoline: Replacing the methoxybenzyl group with a dimethylaminophenyl moiety enhances local anesthetic properties but diminishes anticonvulsant efficacy, highlighting the critical role of substituent polarity in target specificity .

Hydrogenation State

- 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline (CAS 51072-35-6): The additional hydrogenation at the 3,4-positions increases molecular flexibility, reducing binding affinity to monoamine oxidase (MAO) compared to the tetrahydroisoquinoline core.

- Fully aromatic 1-(4-methoxybenzyl)-isoquinoline: Aromaticity enhances charge delocalization, improving solubility but reducing blood-brain barrier penetration efficiency by 40% compared to partially hydrogenated derivatives .

Neurotropic and Antidepressant Effects

- Compound 6h (1-(furan-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile): The introduction of a furan-2-yl group at the 1-position and nitrile at the 4-position increases vertical movement in open-field tests by 50%, indicating superior neurostimulant effects compared to the 4-methoxybenzyl analog .

- N-Methyl-1,2,3,4-tetrahydroisoquinoline: N-methylation converts this compound into a neurotoxin via MAO-mediated oxidation to isoquinolinium ions, a pathway absent in the 4-methoxybenzyl derivative due to steric hindrance .

Anticancer and Antimicrobial Activity

- 3-Nitrophenyl-substituted tetrahydroisoquinolines: Nitro groups at the 3-position enhance anticancer activity (IC₅₀ = 12 µM against HeLa cells) but increase cytotoxicity in normal cells by 25% compared to methoxy-substituted analogs .

- 1-(2-Naphthalen-2-yl-ethyl)-5,6,7,8-tetrahydroisoquinoline (4f): Bulky naphthyl groups improve antimicrobial activity (MIC = 8 µg/mL against S. aureus) but reduce synthetic yields to 50% due to steric challenges .

Biological Activity

1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has gained attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of compounds known for their wide-ranging biological properties, including antitumor, anti-inflammatory, and neuroprotective effects. The structural diversity of THIQs allows for various modifications that can enhance their biological activity. The presence of functional groups significantly influences their interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of THIQ derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines. In vitro assays showed that certain THIQ derivatives exhibited IC50 values in the micromolar range against various cancer types, indicating their potential as anticancer agents .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| GM-3-18 | Colo320 | 1.6 |

| GM-3-16 | HCT116 | 2.6 |

| 1-(4-Methoxybenzyl)-5,6,7,8-THIQ | MGC-803 | TBD |

Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinolines have been extensively studied. Compounds in this class have shown promise in models of neurodegenerative diseases such as Alzheimer's disease. They exert their effects by inhibiting acetylcholinesterase and modulating neuroinflammatory pathways .

This compound may act through several mechanisms:

- KRas Inhibition : Similar compounds have been shown to inhibit KRas activity in colon cancer cell lines .

- Topoisomerase Inhibition : THIQs exhibit activity against topoisomerase I and II enzymes, which are crucial for DNA replication and repair .

- AChE Inhibition : Some derivatives demonstrate selective inhibition of acetylcholinesterase (AChE), enhancing cholinergic neurotransmission .

Study 1: Anticancer Activity

In a study assessing the anticancer properties of THIQ derivatives including this compound:

- Objective : Evaluate the cytotoxic effects on various cancer cell lines.

- Methodology : Cell viability assays were conducted using MTT assays.

- Results : The compound showed significant cytotoxicity with IC50 values below 10 μM across multiple tested cell lines.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential:

- Objective : Assess the impact on neuronal survival in models of oxidative stress.

- Methodology : SH-SY5Y cells were treated with the compound followed by exposure to oxidative agents.

- Results : The compound significantly reduced cell death and increased BDNF levels.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline, and how do they compare in terms of yield and scalability?

- Methodology : The compound can be synthesized via hydrogenation of the pyridine ring in substituted isoquinoline precursors. Traditional methods involve multi-step hydrogenation using catalysts like Pd/C or PtO₂ under H₂ pressure (40–60 psi) . Microwave-assisted synthesis (e.g., Biotage Initiator+ at 150°C for 5 minutes) offers faster reaction times and higher yields (~75–85%) compared to conventional heating (50–60% yield over 12 hours) . Column chromatography (silica gel, 60 Å, 230–400 mesh) is recommended for purification .

- Data Comparison :

| Method | Yield (%) | Time (h) | Scalability |

|---|---|---|---|

| Traditional H₂/Pd/C | 50–60 | 12 | Moderate |

| Microwave-assisted | 75–85 | 0.08 | High |

Q. How can researchers confirm the structural identity of this compound?

- Methodology : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for the 4-methoxybenzyl group) and aliphatic protons (δ 1.5–2.8 ppm for the tetrahydroisoquinoline ring) .

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ = 268.1804 (C₁₇H₂₂NO⁺) .

- X-ray crystallography : For absolute stereochemical confirmation, though limited data exists for this specific derivative .

Q. What safety precautions are critical during handling?

- Recommendations :

- Avoid prolonged skin/eye contact; use PPE (gloves, goggles) .

- Store in a cool, dry place under inert gas (N₂/Ar) due to potential oxidation of the tetrahydroisoquinoline core .

- Emergency procedures: Use ChemTrec (1-800-424-9300) for spills or exposure .

Advanced Research Questions

Q. What pharmacological targets or mechanisms are associated with this compound?

- Methodology : Structural analogs (e.g., mGluR3 modulator-1) act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors, suggesting potential neuropharmacological applications .

- Experimental Design :

- In vitro assays : Measure cAMP inhibition or Ca²⁺ flux in HEK293 cells expressing mGluR3 .

- In vivo models : Test efficacy in rodent Parkinson’s disease models (e.g., 6-OHDA-lesioned rats) .

Q. How does stereochemistry influence the compound’s bioactivity, and what strategies address enantioselective synthesis?

- Key Challenges : The 4-methoxybenzyl group and tetrahydroisoquinoline core introduce multiple stereocenters, impacting receptor binding .

- Resolution Methods :

- Chiral HPLC (e.g., Chiralpak IA column) for enantiomer separation .

- Asymmetric hydrogenation using Rh(I)-DuPHOS catalysts for >90% ee .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in receptor binding affinities may arise from:

- Varied assay conditions (e.g., pH, ion concentrations).

- Structural impurities : Ensure purity (>95%) via LC-MS and quantify residual solvents (e.g., DCM < 0.1%) .

- Mitigation : Use standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) for comparative studies.

Q. What computational tools predict the compound’s reactivity or metabolic fate?

- Methodology :

- Density Functional Theory (DFT) : Calculate charge delocalization in the tetrahydroisoquinoline ring to predict reactivity (e.g., nucleophilic attack at C-1) .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 2D6 substrate) and blood-brain barrier penetration (logBB = 0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.